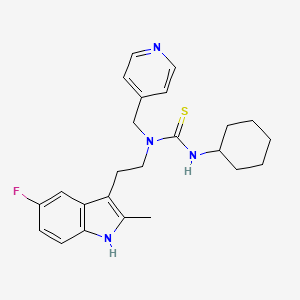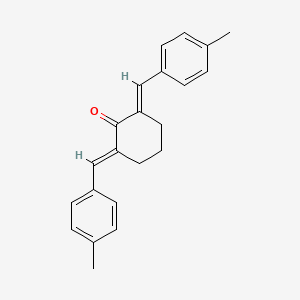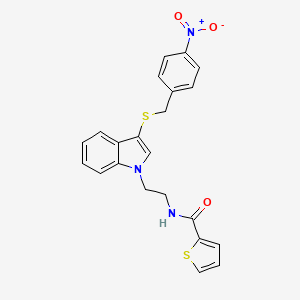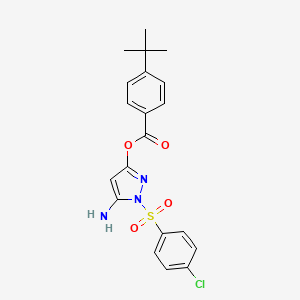![molecular formula C27H27BrN2O5S B11448122 Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11448122.png)
Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a molecular formula of C27H27BrN2O5S . This compound is characterized by its unique structure, which includes a bromophenyl group, a carbamothioyl group, and a tetrahydroisoquinoline moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. One common method includes the following steps:
Formation of the bromophenyl carbamothioyl intermediate: This step involves the reaction of 3-bromophenyl isothiocyanate with an amine to form the carbamothioyl intermediate.
Synthesis of the tetrahydroisoquinoline moiety: This involves the cyclization of appropriate precursors under acidic conditions to form the tetrahydroisoquinoline ring.
Coupling of the intermediates: The bromophenyl carbamothioyl intermediate is then coupled with the tetrahydroisoquinoline moiety using a suitable coupling agent.
Esterification: The final step involves the esterification of the coupled product with methyl 4-hydroxybenzoate under acidic conditions to form the desired compound.
Chemical Reactions Analysis
Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroisoquinoline moiety.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The bromophenyl group may interact with certain enzymes or receptors, while the tetrahydroisoquinoline moiety may modulate various biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with similar compounds such as:
Methyl 4-bromobenzoate: This compound has a simpler structure and is used in different chemical reactions.
Methyl 4-(4-bromophenyl)benzoate: This compound is structurally similar but lacks the tetrahydroisoquinoline moiety, making it less complex.
Methyl 2-{[(4-bromophenyl)carbamothioyl]amino}benzoate: This compound has a similar carbamothioyl group but differs in the overall structure.
Properties
Molecular Formula |
C27H27BrN2O5S |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C27H27BrN2O5S/c1-32-24-13-18-11-12-30(27(36)29-20-6-4-5-19(28)14-20)23(22(18)15-25(24)33-2)16-35-21-9-7-17(8-10-21)26(31)34-3/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,29,36) |
InChI Key |
GBBZWRRETIYMFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC(=CC=C3)Br)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11448040.png)
![N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11448045.png)

![4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-5-[(4-methylbenzyl)thio]-1,3-oxazole](/img/structure/B11448051.png)

![Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11448072.png)

![4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B11448081.png)
![(3E,5E)-1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one](/img/structure/B11448082.png)

![N-(4-{[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11448091.png)

![N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11448106.png)

